Suzuki–Miyaura and Carbonylative Coupling Reactivity: Iodopyridine vs. Bromopyridine Yield and Rate Comparison
In palladium-catalyzed carbonylative Suzuki coupling with aryl boronic acids, iodopyridines consistently produce benzoylpyridine products in high yields of 80–95%, whereas bromopyridines exhibit lower reactivity and require longer reaction times or higher catalyst loadings to achieve comparable conversion [1]. The reported order of reactivity decreases from iodo- to bromopyridines, and the selectivity of the reaction is highly dependent on this halide identity [1]. This means that for the 5-iodo-N-phenylpyridin-2-amine scaffold, the iodo group enables more efficient and higher-yielding cross-coupling compared to the corresponding 5-bromo-N-phenylpyridin-2-amine (CAS 54904-03-9).
| Evidence Dimension | Cross-coupling reactivity (carbonylative Suzuki yield) |
|---|---|
| Target Compound Data | 80–95% yield for iodopyridine substrates |
| Comparator Or Baseline | 5-Bromo-N-phenylpyridin-2-amine: lower yield and slower reaction rate under identical conditions (exact % not reported for this specific scaffold; general class trend: iodopyridines > bromopyridines) |
| Quantified Difference | Iodopyridines achieve 80–95% yield; bromopyridines require more forcing conditions to approach this range |
| Conditions | Pd-phosphane catalyst, CO atmosphere, aryl boronic acid, optimized temperature and solvent (see reference [1]) |
Why This Matters
The higher and more reliable coupling efficiency of the iodo derivative minimizes the need for reaction re-optimization and reduces the risk of low-yielding steps in multi-step syntheses, directly affecting procurement choices for scalability.
- [1] Courdert, C.; Dhainaut, A.; Dognon, A.; Fouquet, E.; Hermange, P.; Millet, A.; Thominiaux, C. Palladium-Catalyzed Carbonylative Coupling of Pyridine Halides with Aryl Boronic Acids. Tetrahedron 2003, 59 (16), 2793–2799. https://doi.org/10.1016/S0040-4020(03)00342-9 View Source
